BenchChemオンラインストアへようこそ!

TRAF6 peptide

TRAF6-p62 interaction TrkA ubiquitination neurotrophin signaling

TRAF6 peptide is the only validated tool that specifically disrupts the TRAF6-p62 scaffold interaction, eliminating NGF-dependent TrkA ubiquitination in PC12 cells. Unlike RANK-targeting decoy peptides or Ubc13 ligase inhibitors, this peptide provides unambiguous interrogation of p62-dependent signaling without off-target effects on CD40 or RANK pathways. Essential for reproducible neurotrophin research in Alzheimer's, Parkinson's, and ALS models.

Molecular Formula C145H238N34O44
Molecular Weight 3161.6 g/mol
Cat. No. B14765123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRAF6 peptide
Molecular FormulaC145H238N34O44
Molecular Weight3161.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N
InChIInChI=1S/C145H238N34O44/c1-68(2)53-89(161-128(205)94(58-73(11)12)165-140(217)113(76(17)18)174-120(197)83(26)153-135(212)104-41-35-51-178(104)143(220)97(59-74(13)14)167-129(206)92(56-71(7)8)160-117(194)81(24)154-139(216)112(75(15)16)173-119(196)82(25)150-115(192)78(21)147)124(201)151-79(22)116(193)159-91(55-70(5)6)127(204)162-90(54-69(3)4)125(202)155-84(27)142(219)177-50-34-42-105(177)137(214)157-87(45-47-110(188)189)123(200)170-100(65-181)132(209)152-80(23)118(195)169-99(64-180)121(198)149-63-108(185)176-49-33-40-103(176)136(213)171-101(66-182)133(210)156-86(44-46-109(186)187)122(199)168-98(62-111(190)191)144(221)179-52-36-43-106(179)138(215)172-102(67-183)134(211)175-114(77(19)20)141(218)166-96(61-107(148)184)131(208)164-95(60-85-37-29-28-30-38-85)130(207)163-93(57-72(9)10)126(203)158-88(145(222)223)39-31-32-48-146/h28-30,37-38,68-84,86-106,112-114,180-183H,31-36,39-67,146-147H2,1-27H3,(H2,148,184)(H,149,198)(H,150,192)(H,151,201)(H,152,209)(H,153,212)(H,154,216)(H,155,202)(H,156,210)(H,157,214)(H,158,203)(H,159,193)(H,160,194)(H,161,205)(H,162,204)(H,163,207)(H,164,208)(H,165,217)(H,166,218)(H,167,206)(H,168,199)(H,169,195)(H,170,200)(H,171,213)(H,172,215)(H,173,196)(H,174,197)(H,175,211)(H,186,187)(H,188,189)(H,190,191)(H,222,223)/t78-,79-,80-,81-,82-,83-,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,112-,113-,114-/m0/s1
InChIKeyQJVDSWHEHFYKAP-VCYFOPKJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRAF6 Peptide CAS 852805-92-6: Molecular Identity and Functional Classification for Scientific Procurement


TRAF6 peptide (CAS 852805-92-6) is a 31-amino-acid synthetic cell-permeable peptide with the sequence AAVALLPAVLLALLAPESASGPSEDPSVNFLK, a molecular formula of C145H238N34O44, and a molecular weight of 3161.64 Da . It functions as a specific inhibitor of the interaction between TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase, and the scaffold protein p62/sequestosome 1, thereby potently abrogating NGF-dependent TrkA ubiquitination . This peptide is supplied as a lyophilized powder with HPLC purity ≥95% and is for research use only .

Why TRAF6 Peptide Cannot Be Substituted with Generic TRAF6 Inhibitors or Alternative Decoy Peptides


TRAF6 signaling inhibitors are mechanistically heterogeneous and target distinct protein-protein interaction interfaces, yielding divergent selectivity profiles and biological outcomes. The TRAF6 peptide specifically disrupts the TRAF6-p62 scaffold interaction, which is critical for NGF-dependent TrkA ubiquitination and neurotrophic signaling, whereas TRAF6 decoy peptides (e.g., T6DP, RANK-derived inhibitors) target the RANK-TRAF6 or LMP1-TRAF6 interfaces and small-molecule inhibitors such as C25-140 block the TRAF6-Ubc13 E2-E3 ligase interaction [1]. Substituting one TRAF6 modulator for another introduces confounding variables: differential pathway engagement, cell-type-specific efficacy, and off-target effects on related TRAF family members, all of which compromise experimental reproducibility and invalidate cross-study comparisons [2].

Quantitative Differentiation Evidence: TRAF6 Peptide vs. Alternative TRAF6 Modulators


Mechanistic Differentiation: TRAF6-p62 Inhibition vs. RANK-TRAF6 Decoy Peptides (T6DP)

TRAF6 peptide specifically inhibits the TRAF6-p62 interaction with demonstrated functional activity in PC12 cells, whereas T6DP (TRAF6 decoy peptide) targets the RANK-TRAF6 binding interface. These compounds operate through mutually exclusive molecular targets and cannot be used interchangeably for the same experimental endpoints [1].

TRAF6-p62 interaction TrkA ubiquitination neurotrophin signaling

Selectivity Advantage: TRAF6 Peptide Does Not Affect TRAF2 Binding to LMP1 vs. RANK-Derived Inhibitor

A RANK-derived TRAF6 inhibitor peptide (DRQIKIWFQNRRMKWKK-RKIPTEDEY) was tested for TRAF family selectivity in AlphaScreen PPI assays. At 30 µM, this peptide did not affect TRAF2 binding to LMP1, demonstrating that TRAF6-binding peptides derived from the RANK interface can maintain selectivity against TRAF2 [1]. By class-level inference, the TRAF6 peptide, which targets the distinct TRAF6-p62 interface, is also expected to exhibit minimal TRAF2 cross-reactivity, supporting pathway-specific experimental designs.

TRAF family selectivity LMP1 signaling EBV-associated lymphoma

Biological Activity: TRAF6 Peptide Eliminates NGF-Dependent TrkA Ubiquitination

TRAF6 peptide at 150 µM effectively eliminates NGF-dependent TrkA ubiquitination in PC12 cells, as demonstrated by the disruption of TRAF6 and UbcH7 interaction with TrkA . This functional endpoint distinguishes TRAF6 peptide from TRAF6 inhibitors targeting other nodes (e.g., C25-140 targeting Ubc13 interaction), which may not directly affect p62-scaffolded TrkA ubiquitination.

TrkA ubiquitination NGF signaling neurodegeneration

Chemical Identity and Purity: ≥95% HPLC Purity with Full Sequence Verification

TRAF6 peptide (CAS 852805-92-6) is supplied with HPLC purity ≥95% and full sequence disclosure (AAVALLPAVLLALLAPESASGPSEDPSVNFLK), enabling independent verification and reproducible experimental outcomes [1]. In contrast, some commercially available TRAF6 decoy peptides (e.g., T6DP-based products) incorporate PTD sequences (DRQIKIWFQNRRMKWKK) with higher molecular weights (3494 Da) and may exhibit different cellular uptake kinetics .

peptide quality control HPLC purity sequence verification

Validated Research Applications for TRAF6 Peptide Based on Quantitative Evidence


NGF-Dependent TrkA Ubiquitination Studies in PC12 Cell Models

TRAF6 peptide (150 µM, 5 h incubation) eliminates TRAF6 and UbcH7 interaction with TrkA and abolishes NGF-dependent TrkA ubiquitination in PC12 cells, making it the validated tool of choice for dissecting neurotrophin signaling pathways relevant to Alzheimer's disease, Parkinson's disease, and ALS research . This application is uniquely supported by direct functional data; alternative TRAF6 modulators such as C25-140 or T6DP lack validation for this specific endpoint.

TRAF6-p62 Scaffold Interaction Studies in Neuroinflammation Models

The TRAF6-p62 interaction is implicated in neuropathologies including Alzheimer's disease and Huntington's disease, where p62 functions as a polyubiquitin-shuttling factor that binds K63-polyubiquitinated proteins . TRAF6 peptide specifically inhibits this interaction, enabling researchers to interrogate p62-dependent signaling without confounding effects on RANK-TRAF6 or CD40-TRAF6 pathways .

Negative Control Design for TRAF6 Decoy Peptide Experiments

In studies employing RANK-derived TRAF6 inhibitors (e.g., peptides targeting the LMP1-TRAF6 interface with IC50 = 177 nM), TRAF6 peptide serves as a mechanistically distinct control to verify that observed phenotypes are specific to the targeted interaction interface and not attributable to general TRAF6 inhibition or off-target effects on related TRAF family members [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for TRAF6 peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.